Welcome to the BenchChem Online Store!
molecular formula C11H13NO2 B027998 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 104877-13-6

3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B027998
M. Wt: 191.23 g/mol
InChI Key: BVWFLRKXHQUAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07550477B2

Procedure details

To a mixture of activated Raney Nickel (200 g of 50% slurry in water on aluminum; 700 mmol, 13 equiv) and 3-amino-2-naphthoic acid (1-1) (10 g, 53 mmol, 1 equiv) in 1:1 isopropanol:water (400 mL) at 90° C. was added 1% aqueous NaOH solution (200 mL) over 1 h. The reaction mixture was stirred for 16 h at 90° C. and additional Raney Nickel (50 g, 180 mmol, 3.4 equiv) was added and the resulting mixture was heated at 90° C. for 24 h. The mixture was filtered and the filtrate was concentrated to 200 mL of water and brought to pH=3 with the addition of 1N aqueous hydrochloric acid solution to precipitate the product. The off-white precipitate was filtered, and purified by reverse phase liquid chromatography (H2O/CH3CN gradient w/0.1% TFA present) to yield 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1-2) as a white solid. LRMS m/z (M+H) 192.2 found, 192.1 required.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C(O)(C)C.[OH-].[Na+]>[Ni].O>[NH2:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
200 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
50 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 90° C. for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 200 mL of water
ADDITION
Type
ADDITION
Details
brought to pH=3 with the addition of 1N aqueous hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The off-white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase liquid chromatography (H2O/CH3CN gradient w/0.1% TFA present)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C(=CC=2CCCCC2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.